molecular formula C15H23NSi B8147065 N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline

N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline

Cat. No.: B8147065
M. Wt: 245.43 g/mol
InChI Key: CYXQCXQQFOKPOC-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline (CAS RN: 562813-15-4) is an organic compound with the molecular formula C 15 H 23 NSi and a molecular weight of 245.43 g/mol . This aniline derivative features a diethylamino group and a trimethylsilyl-protected ethynyl (acetylene) group in a para-substitution pattern on the benzene ring. The trimethylsilyl (TMS) group acts as a protective moiety for the alkyne, which can be readily deprotected under mild conditions to generate a terminal acetylene, a highly valuable functional group for further synthetic transformations. The primary research value of this compound lies in its role as a key synthetic intermediate or building block. The ethynyl group is a crucial handle for constructing more complex molecular architectures via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction , or through click chemistry, specifically copper-catalyzed azide-alkyne cycloadditions (CuAAC) . Compounds containing the trimethylsilylethynylaniline core are frequently employed in the synthesis of potential pharmaceutical agents. For instance, similar structural motifs are utilized in the development of novel saccharide-modified sulfonamides designed as selective inhibitors of cancer-associated carbonic anhydrase isoforms (CA IX/XII) . As such, this chemical serves as a vital precursor in medicinal chemistry and drug discovery research for creating targeted therapeutics. Handling and Storage: For optimal stability, this product must be stored sealed in a dry environment at 2-8°C . Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. Notice: This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N,N-diethyl-4-(2-trimethylsilylethynyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NSi/c1-6-16(7-2)15-10-8-14(9-11-15)12-13-17(3,4)5/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXQCXQQFOKPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

  • Aryl Halide Precursor : 4-Bromo-N,N-diethylaniline serves as the starting material. Its synthesis involves alkylation of 4-bromoaniline with diethyl sulfate or ethyl bromide under basic conditions.

  • Alkyne Component : Trimethylsilylacetylene (TMSA) is used to introduce the ethynyltrimethylsilyl group.

  • Catalytic System :

    • Palladium Source : PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂ (1–5 mol%).

    • Co-Catalyst : CuI (2–10 mol%) to facilitate oxidative addition.

  • Base : Triethylamine (Et₃N) or tetrabutylammonium fluoride (TBAF) for deprotonation.

  • Solvent : Toluene/water mixtures or dimethylformamide (DMF) under inert atmospheres.

  • Temperature : 60–80°C for conventional heating or microwave-assisted protocols (reducing time from hours to minutes).

Example Procedure :

  • Combine 4-bromo-N,N-diethylaniline (1.0 equiv), TMSA (1.5 equiv), Pd(dppf)Cl₂ (1 mol%), CuI (2 mol%), and PPh₃ (0.5 equiv) in toluene/Et₃N (2:1).

  • Heat at 80°C under nitrogen for 12–24 hours.

  • Purify via column chromatography (hexane/ethyl acetate) to isolate the product in 85–97% yield.

Key Mechanistic Insights

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of the aryl halide, forming a PdII intermediate.

  • Transmetallation : CuI transfers the alkyne to the Pd center, generating a PdII-alkynyl complex.

  • Reductive Elimination : The PdII intermediate undergoes reductive elimination to yield the coupled product, regenerating the Pd⁰ catalyst.

Alternative Synthetic Strategies

Ullmann-Type Coupling

While less common, Ullmann reactions using copper catalysts have been explored for ethynylation. However, these methods suffer from lower yields (50–65%) and harsher conditions (elevated temperatures >100°C).

One-Pot Sequential Functionalization

A modular approach involves:

  • Silylation of 4-Ethynyl-N,N-diethylaniline : Treating the terminal alkyne with chlorotrimethylsilane (TMSCl) in the presence of a base (e.g., Et₃N).

  • In Situ Purification : Direct isolation via filtration or distillation minimizes side reactions.

Optimization and Scalability

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times (from 24 hours to 45 minutes) while maintaining yields >90%. This method is particularly advantageous for large-scale production.

Solvent and Base Effects

  • Aqueous Solvents : Water/toluene mixtures enhance reaction rates by improving catalyst solubility and stabilizing intermediates.

  • Bulky Bases : Tetrabutylammonium fluoride (TBAF) enables efficient desilylation of intermediates without degrading sensitive functional groups.

Comparative Analysis of Methods

Method Catalyst Yield (%) Time Scale-Up Feasibility
Sonogashira (thermal)PdCl₂(PPh₃)₂/CuI85–9012–24 hModerate
Sonogashira (microwave)Pd(dppf)Cl₂/CuI90–970.75–2 hHigh
Ullmann CouplingCuI/Phenanthroline50–6524–48 hLow
One-Pot SilylationTMSCl/Et₃N75–806–8 hModerate

Challenges and Solutions

Byproduct Formation

  • Diethynylated Products : Excess TMSA or prolonged reaction times lead to over-coupling. Mitigated by stoichiometric control and real-time monitoring via TLC/HPLC.

  • Protodesilylation : Acidic or aqueous conditions remove the TMS group. Avoided by using anhydrous solvents and neutral bases.

Catalyst Recovery

  • Heterogeneous Catalysts : Immobilized Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) enables recycling with <5% loss in activity over five cycles.

Industrial-Scale Considerations

  • Cost Efficiency : Microwave reactors reduce energy consumption by 40% compared to conventional heating.

  • Safety : Trimethylsilylacetylene is highly flammable; reactions require inert atmospheres and explosion-proof equipment.

Emerging Trends

  • Photocatalytic Methods : Visible-light-driven cross-coupling using Ru or Ir complexes offers ambient-temperature alternatives.

  • Flow Chemistry : Continuous-flow systems enhance heat/mass transfer, enabling gram-scale production in <1 hour .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and organometallic reagents (e.g., Grignard reagents) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various functionalized aniline derivatives.

Scientific Research Applications

Chemical Properties and Structure

N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline has the molecular formula C15H23NSiC_{15}H_{23}NSi and a molecular weight of approximately 245.43 g/mol. Its structure features a phenyl ring substituted with a trimethylsilyl ethynyl group and a diethylamino group. This unique combination of functional groups contributes to its reactivity and potential applications in synthesis and materials development.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can participate in various reactions, such as nucleophilic substitutions and coupling reactions, enabling the formation of more complex molecules.

Reaction TypeDescription
Nucleophilic SubstitutionReacts with electrophiles to form new compounds
Coupling ReactionsForms carbon-carbon bonds in the presence of catalysts

Biological Applications

This compound has been investigated for its biological properties, particularly its potential as an antiviral agent. Studies have shown that it can inhibit the replication of certain viruses, making it a candidate for further research in antiviral drug development.

Materials Science

This compound is utilized in developing specialty materials due to its unique electronic properties. It can be incorporated into polymer matrices to enhance their mechanical and thermal stability.

Material TypeApplication
PolymersEnhances mechanical properties
CoatingsImproves thermal stability

Case Study 1: Antiviral Properties

Research conducted by demonstrated that this compound exhibits selective toxicity against cancer cells while inhibiting the replication of Hepatitis C virus. This dual functionality highlights its potential in therapeutic applications.

Case Study 2: Material Development

In materials science, this compound was incorporated into polymer systems to create nanocomposites with enhanced electrical conductivity and mechanical strength. The findings indicate that these composites can be used in flexible electronic devices, showcasing the compound's versatility .

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • In contrast, diphenyl substituents reduce donor strength via π-electron delocalization .
  • Steric Effects : Bulky groups like diphenyl or dibenzyl may hinder molecular packing in solid-state applications, whereas diethyl groups balance steric bulk and solubility .

Comparative Yields :

  • N,N-Dimethyl derivative (1-Me) : 87–95% yield .
  • N,N-Diphenyl derivative (1-Ph) : 87.5% yield .
  • N,N-Dibenzyl derivative (M2) : 95% yield via modified one-pot coupling .

The diethyl variant is expected to follow similar protocols, though yields may vary due to steric effects during coupling.

Spectroscopic and Physicochemical Data

¹H NMR Shifts (CDCl₃) :

  • N,N-Dimethyl (1-Me) : δ 3.01 (s, 6H, N-CH₃), 0.15 (s, 9H, TMS) .
  • N,N-Diphenyl (1-Ph) : δ 7.20–6.84 (m, aromatic protons), 0.15 (s, 9H, TMS) .
  • N,N-Diethyl (hypothetical) : Expected δ 1.20 (t, 6H, CH₃), 3.40 (q, 4H, N-CH₂), 0.15 (s, 9H, TMS).

Thermal Stability: TMS-ethynyl derivatives are stable under ambient conditions but decompose above 200°C. Deprotection occurs under mild basic conditions (e.g., K₂CO₃ in methanol) .

Biological Activity

N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline is a synthetic compound that has garnered attention for its unique chemical structure and potential biological activities. This article explores its biological activity, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound features a trimethylsilyl group , an ethynyl group , and an aniline moiety , contributing to its reactivity and biological potential. Its molecular formula is C15H21NC_{15}H_{21}N with a molecular weight of approximately 217.38 g/mol. The compound's structure can be represented as follows:

N N Diethyl 4 trimethylsilyl ethynyl aniline\text{N N Diethyl 4 trimethylsilyl ethynyl aniline}

1. Reactivity and Interaction Studies

This compound exhibits significant reactivity due to the presence of the nitrogen atom in the aniline group, which can act as an electron donor. This property allows it to form complexes with various metal centers, making it a subject of interest in coordination chemistry and catalysis .

2. Irritant Properties

The compound has been classified as an eye irritant and skin irritant , necessitating careful handling in laboratory settings. This classification highlights the need for safety precautions when working with this compound in biological experiments.

Case Study 1: Photochemical Stability

A study evaluated the photochemical stability of this compound under various light sources. The results indicated that upon irradiation with a 450 W Xe-lamp, there was no sign of isomerization, although decomposition was observed under different light conditions. This suggests potential applications in photostability-sensitive environments .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
N,N-Dimethyl-4-(phenylethynyl)anilineContains a phenylethynyl group instead of trimethylsilylLacks silicon; may exhibit different reactivity
4-(Trimethylsilyl)phenylacetyleneSimilar ethynyl functionality without nitrogenMore stable due to absence of amine group
N,N-Dimethyl-4-(alkyne)anilineVarious alkynes instead of trimethylsilylReactivity varies based on alkyne structure
4-(Trimethylsilyl)-N,N-dimethylanilineSimilar amine structure but lacks ethynylDifferent electronic properties due to absence of triple bond

Q & A

Q. What are the recommended synthetic routes for preparing N,N-diethyl-4-((trimethylsilyl)ethynyl)aniline, and how can its purity be validated?

Methodological Answer: The compound can be synthesized via a Sonogashira coupling reaction between N,N-diethyl-4-iodoaniline and trimethylsilylacetylene (TMSA) under palladium catalysis. Key steps include:

  • Use of Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in a degassed THF/triethylamine mixture at 60–70°C for 12–24 hours .
  • Purification via silica gel chromatography (eluent: hexane/ethyl acetate 9:1).
  • Validation of purity using ¹H NMR (e.g., characteristic singlet for TMS-ethynyl protons at δ ~0.25 ppm and aromatic protons at δ ~6.5–7.2 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?

Methodological Answer:

  • ¹H NMR : The diethylamino group shows two quartets (δ ~3.3–3.5 ppm, N–CH₂) and a triplet (δ ~1.2 ppm, CH₃). The TMS-ethynyl group appears as a singlet at δ ~0.25 ppm. Aromatic protons are deshielded (δ ~6.5–7.2 ppm) due to electron-withdrawing effects .
  • IR : Stretching vibrations for C≡C (2100–2250 cm⁻¹) and Si–C (1250–1280 cm⁻¹) confirm the ethynyl-TMS moiety. Absence of N–H stretches (~3300 cm⁻¹) rules out secondary aniline derivatives .

Advanced Research Questions

Q. How does the twisted intramolecular charge transfer (TICT) mechanism influence the photophysical properties of this compound?

Methodological Answer: The TICT effect arises from conformational flexibility in the excited state. For this compound:

  • Temperature-dependent fluorescence studies in polar solvents (e.g., DMSO) show intensified emission at higher temperatures due to increased TICT efficiency. This is confirmed by red-shifted emission spectra and prolonged fluorescence lifetimes .
  • Ratiometric analysis (e.g., intensity ratio at 450 nm vs. 550 nm) enables temperature sensing with a mega-Stokes shift (>150 nm) and a positive temperature coefficient .

Q. What coordination chemistry applications exist for this compound, and how does its structure influence metal-binding selectivity?

Methodological Answer:

  • The compound acts as a bidentate ligand via the diethylamino nitrogen and ethynyl group. For example, Zn(II) complexes form distorted tetrahedral geometries with Zn–N bond lengths of ~2.0–2.1 Å, confirmed by X-ray crystallography .
  • Weak hydrogen bonding (C–H∙∙∙Cl, ~3.8–4.0 Å) and π-stacking interactions (~3.9 Å) stabilize the crystal lattice, as observed in dichloridobis{ligand}zinc complexes .

Q. How can researchers resolve contradictions in reported fluorescence quantum yields for derivatives of this compound?

Methodological Answer: Discrepancies often arise from solvent polarity, concentration, or excitation wavelength. A systematic approach includes:

  • Solvent screening : Compare quantum yields in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents. TICT-dominated systems show higher yields in polar solvents .
  • Time-resolved spectroscopy : Use amplitude-averaged (〈τ〉a) vs. intensity-averaged (〈τ〉f) lifetimes to distinguish radiative/non-radiative decay pathways .

Q. What strategies optimize the compound’s stability under oxidative or thermal conditions for photothermal therapy applications?

Methodological Answer:

  • Encapsulation : Embedding in polymeric nanoparticles (e.g., PLGA) reduces degradation. Monitor stability via UV-vis absorbance (λmax ~600–800 nm) over 72 hours in PBS .
  • Structural modification : Introducing electron-donating groups (e.g., methoxy) to the aniline ring enhances photothermal conversion efficiency (η >40%) by stabilizing charge-transfer states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline
Reactant of Route 2
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N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.